Ethyl phenyl(propan-2-yl)carbamate
Description
Structure
3D Structure
Properties
CAS No. |
62604-16-4 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
ethyl N-phenyl-N-propan-2-ylcarbamate |
InChI |
InChI=1S/C12H17NO2/c1-4-15-12(14)13(10(2)3)11-8-6-5-7-9-11/h5-10H,4H2,1-3H3 |
InChI Key |
RCFUCGURFLHXPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N(C1=CC=CC=C1)C(C)C |
Origin of Product |
United States |
Synthetic Strategies and Chemical Transformations of Phenyl Propan 2 Yl Carbamate Derivatives
Diverse Synthetic Methodologies for Carbamate (B1207046) Formation
The formation of the carbamate linkage in Ethyl phenyl(propan-2-yl)carbamate can be achieved through several synthetic pathways, ranging from direct, single-step reactions to more complex, multi-step sequences and modern catalytic approaches.
Direct Carbamation Approaches
The most straightforward method for synthesizing this compound involves the direct reaction of N-isopropylaniline with an ethyl haloformate, typically ethyl chloroformate. This reaction is a nucleophilic acyl substitution where the nitrogen atom of the secondary amine attacks the electrophilic carbonyl carbon of the chloroformate, displacing the chloride leaving group. The reaction is generally conducted in the presence of a base to neutralize the hydrogen chloride byproduct. google.com
Another direct approach involves the reaction of N-isopropylaniline with di-tert-butyl dicarbonate (B1257347) ((Boc)2O) in the presence of a suitable alcohol, although this is more commonly associated with the formation of Boc-protected amines. researchgate.net A more contemporary method utilizes carbon dioxide (CO2) as a C1 source. In this approach, an amine can react with CO2 to form a carbamic acid intermediate, which is then trapped by an alcohol to form the carbamate. organic-chemistry.org This method is considered environmentally friendly but may require specific catalysts or conditions to proceed efficiently. organic-chemistry.org
Multistep Synthetic Routes from Aromatic Ketones and Amines
A common multistep strategy to access this compound begins with the synthesis of the precursor secondary amine, N-isopropylaniline, from aniline (B41778) and a ketone (acetone). google.comyoutube.com The synthesis of N-isopropylaniline can be achieved via several methods:
Reductive Amination: Aniline can be reacted with acetone (B3395972) to form an intermediate imine (or an enamine), which is then reduced in situ to N-isopropylaniline. Common reducing agents for this transformation include sodium borohydride.
Catalytic Hydrogenation: A mixture of aniline and acetone can be subjected to catalytic hydrogenation in a hydrogen atmosphere. google.com This process is often carried out at elevated temperatures and pressures over a platinum catalyst. google.com The use of additives like alcohols or ethers can reportedly improve the reaction. google.com
Catalytic Distillation: N-isopropylaniline can also be synthesized from aniline and isopropanol (B130326) via catalytic distillation over a Cu-Cr/Al2O3 catalyst, achieving high conversion and selectivity. researchgate.net
Once N-isopropylaniline is synthesized and purified, it undergoes a direct carbamation reaction as described in section 2.1.1, typically with ethyl chloroformate, to yield the final product, this compound. google.com
| Method | Reactants | Catalyst/Reagents | Conditions | Yield | Reference |
| Reductive Amination | Aniline, Acetone | Sodium Borohydride, Phthalic Acid | 10-61°C | 84.4% | |
| Catalytic Hydrogenation | Aniline, Acetone | Platinum Catalyst, H₂ | 160°C, 50 atm | - | google.com |
| Catalytic Distillation | Aniline, Isopropanol | Cu-Cr/Al₂O₃ | 223°C (column bottom) | 99.5% (selectivity) | researchgate.net |
Table 1. Selected Synthetic Methods for N-Isopropylaniline.
Catalytic and Microwave-Assisted Synthesis Methods
Modern synthetic chemistry has introduced advanced methods for carbamate formation that offer improved efficiency, milder conditions, and better sustainability profiles.
Catalytic Methods: Various catalytic systems have been developed for carbamate synthesis. These include oxidative alkoxycarbonylation of amines using platinum group metals acs.org, and electrocatalytic synthesis from amines and CO2 using atomically dispersed copper on N-doped carbon nanosheets, which has shown high yields for N-phenylcarbamates. chemistryviews.org Another innovative approach is the dehydrogenative synthesis from formamides and alcohols, which is catalyzed by a pincer-ligated iron complex and proceeds through a transient isocyanate intermediate. acs.org
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate organic reactions. researchgate.net While specific literature for the microwave-assisted synthesis of this compound is not prominent, the general principle has been successfully applied to the one-pot synthesis of related heterocyclic compounds under solvent-free conditions. researchgate.net This suggests that reacting N-isopropylaniline with ethyl chloroformate or a related reagent under microwave irradiation could be a viable and rapid synthetic route.
| Method | Catalyst System | Key Features | Reference |
| Oxidative Alkoxycarbonylation | Platinum Group Metal + Alkali Metal Halide | Direct conversion of amines | acs.org |
| Electrocatalysis | Atomically Dispersed Cu on N-doped Carbon | Uses CO₂ as a C1 source; mild conditions | chemistryviews.org |
| Dehydrogenative Coupling | Pincer-ligated Iron Complex | Couples formamides and alcohols | acs.org |
| CO₂ Capture/Cyclization | Bifunctional Brønsted Acid/Base | Forms cyclic carbamates from unsaturated amines and CO₂ | nih.gov |
Table 2. Overview of Advanced Catalytic Methods for Carbamate Synthesis.
Application of Protecting Groups in Synthesis
The formation of a carbamate is a cornerstone of amine protection strategy in multi-step organic synthesis. chem-station.comorganic-chemistry.org Amines are nucleophilic and basic, and these properties can interfere with reactions intended for other functional groups in a molecule. organic-chemistry.org Converting an amine to a carbamate, such as this compound, effectively "protects" the nitrogen atom by delocalizing its lone pair of electrons into the adjacent carbonyl group, thereby reducing its nucleophilicity and basicity. masterorganicchemistry.com
This protection allows other chemical transformations to be carried out on the molecule without affecting the amine. organic-chemistry.org The carbamate group is chosen for its stability under a wide range of reaction conditions and for the relative ease with which it can be removed (deprotected) to regenerate the free amine when desired. masterorganicchemistry.com While this compound itself is a stable molecule, the principle is demonstrated by widely used carbamate protecting groups like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which have well-established deprotection conditions (acidic conditions for Boc, catalytic hydrogenation for Cbz). masterorganicchemistry.com The formation of the title compound is, in essence, a protection of N-isopropylaniline.
Mechanistic Pathways of Key Reactions
Understanding the mechanisms of reactions involving carbamates is crucial for controlling reaction outcomes and designing synthetic routes.
Hydrolytic and Transesterification Reactions
Hydrolytic Reactions: The hydrolysis of N-substituted phenyl carbamates can proceed through different mechanisms depending on the reaction conditions and the substitution on the nitrogen atom. For secondary carbamates like this compound, basic hydrolysis can occur via an E1cb-type (Elimination Unimolecular conjugate Base) mechanism. acs.org This pathway involves the initial deprotonation of the carbamate nitrogen by a base, forming an anionic conjugate base. This intermediate then eliminates the ethoxide group to form a transient isocyanate intermediate (phenyl(propan-2-yl)isocyanate). acs.org The highly reactive isocyanate is subsequently attacked by water to form a carbamic acid, which rapidly decarboxylates to yield the parent amine, N-isopropylaniline. acs.org
Transesterification Reactions: Carbamates can undergo transesterification, where the alkoxy group is exchanged with that from a different alcohol. The transesterification of N-aryl carbamates with aliphatic alcohols can be effectively catalyzed by the corresponding alkoxides. rsc.org The reaction mechanism involves the nucleophilic attack of the alkoxide ion on the electrophilic carbonyl carbon of the carbamate. This forms a tetrahedral intermediate, which then collapses by expelling the original alkoxy group (ethoxide in the case of this compound) to yield the new carbamate. The reaction is typically selective and follows first-order kinetics with respect to the substrate carbamate. rsc.org Studies have shown that electron-withdrawing substituents on the aryl ring accelerate the reaction, which is consistent with a mechanism where nucleophilic attack on the carbonyl carbon is the rate-determining step. rsc.org
Nucleophilic Substitution Patterns
The carbamate group in derivatives such as this compound offers several sites for nucleophilic attack. The primary sites of interest are the electrophilic carbonyl carbon and the carbon atoms of the ethyl and isopropyl groups. The reactivity and outcome of these substitutions are influenced by the nature of the nucleophile, the solvent, and the specific substituents on the carbamate.
One common nucleophilic substitution is the attack of a nucleophile at the carbonyl carbon, proceeding through a nucleophilic acyl substitution mechanism. For instance, the reaction of N-aryl carbamates with alcohols in the presence of an alkoxide catalyst leads to transesterification. rsc.org Studies on O-methyl-N-aryl carbamates have shown that the reaction follows first-order kinetics with respect to the carbamate, and the dominant mechanism involves the nucleophilic attack of the alkoxide ion on the carbonyl carbon. rsc.org The rate of this reaction is influenced by the polarity of the alcohol and the electronic nature of the substituents on the aryl ring; less polar alcohols and electron-withdrawing groups on the phenyl ring tend to accelerate the reaction. rsc.org
Amines can also act as nucleophiles, attacking the carbonyl carbon of phenylcarbamates to form ureas. nih.gov This reaction is particularly efficient for phenylcarbamates derived from primary amines. For example, phenylcarbamates of primary amines can react with other amines, like benzylamine, in the presence of a base such as triethylamine (B128534) to yield unsymmetrical ureas. nih.gov The nucleophilicity of the attacking amine is a critical factor; less nucleophilic amines such as aniline may not react under similar conditions. nih.gov
The general pattern of nucleophilic substitution at the carbonyl carbon can be summarized as follows:
Below is a table summarizing the outcomes of nucleophilic substitution on related carbamate structures.
| Carbamate Type | Nucleophile | Product Type | Reference |
| O-methyl-N-aryl carbamate | Alcohols (in presence of alkoxide) | Transesterified carbamate | rsc.org |
| Phenylcarbamate of primary amine | Primary/Secondary amines | Unsymmetrical urea | nih.gov |
| Phenyl chloroformate | Amines | Phenylcarbamate |
Rearrangement Reactions
Carbamate derivatives can be synthesized via rearrangement reactions or can themselves undergo rearrangements to yield other valuable chemical structures.
Curtius Rearrangement
The Curtius rearrangement is a powerful method for converting carboxylic acids into primary amines, ureas, or carbamates via an isocyanate intermediate. wikipedia.orgnih.gov The process begins with the conversion of a carboxylic acid to an acyl azide (B81097). Upon thermal or photochemical activation, the acyl azide rearranges, losing nitrogen gas to form an isocyanate. wikipedia.org This isocyanate is a versatile electrophile that can be trapped by various nucleophiles. If an alcohol is used as the trapping agent, a carbamate is formed. wikipedia.orgjove.com
The mechanism is believed to be a concerted process, avoiding the formation of a free nitrene intermediate, and proceeds with complete retention of the configuration of the migrating group. wikipedia.org
Reaction Scheme: Curtius Rearrangement for Carbamate Synthesis
This one-pot reaction can be facilitated by reagents like diphenylphosphoryl azide (DPPA) or by using a mixture of sodium azide and di-tert-butyl dicarbonate. nih.govorgsyn.org For instance, aromatic carboxylic acids can be directly converted into the corresponding carbamates by reacting them with a chloroformate and sodium azide, which generates the acyl azide in situ. organic-chemistry.org
Snieckus-Fries Rearrangement
Aryl carbamates, such as phenyl carbamate derivatives, can undergo the Snieckus-Fries rearrangement. This reaction involves the ortho-metalation of the aryl carbamate followed by an intramolecular acyl transfer. nih.govacs.org When an aryl carbamate is treated with a strong base like sodium diisopropylamide (NaDA), a proton is abstracted from the position ortho to the carbamate group, forming an arylsodium intermediate. nih.govnih.gov This intermediate then rearranges, migrating the carbamoyl (B1232498) group to the ortho position to yield an ortho-acylated phenolate (B1203915) after workup. nih.govacs.org The reaction is a valuable tool for the ortho-functionalization of phenols. acs.org
Reaction Scheme: Snieckus-Fries Rearrangement of an Aryl Carbamate
The rate-limiting step can be either the initial metalation or the subsequent rearrangement, depending on steric factors and the substituents present on the aromatic ring. acs.org
De-protection Mechanisms
The carbamate group is frequently used as a protecting group for amines in organic synthesis due to its stability and the variety of methods available for its removal. The de-protection of N-isopropyl phenylcarbamate derivatives can be achieved under acidic, basic, or nucleophilic conditions.
Acid-Catalyzed Deprotection
Strong acids can be used to cleave carbamate protecting groups. For instance, N-isopropyl carbamates can be deprotected using a Lewis acid like aluminum chloride (AlCl₃) in a solvent such as nitromethane. researchgate.net This method effectively cleaves the O-isopropyl bond to yield the corresponding amine. researchgate.net The mechanism for acid-catalyzed deprotection of other carbamates, like the tert-butoxycarbonyl (Boc) group, typically involves protonation of the carbonyl oxygen, followed by the loss of a stable carbocation and subsequent decarboxylation of the resulting carbamic acid to release the free amine.
Nucleophilic Deprotection
Several nucleophilic reagents can effectively deprotect carbamates under mild conditions, offering an alternative to harsh acidic or reductive methods.
2-Mercaptoethanol (B42355): A protocol using 2-mercaptoethanol in the presence of a base like potassium phosphate (B84403) (K₃PO₄) in a solvent like N,N-dimethylacetamide (DMAc) has been developed for the cleavage of Cbz, Alloc, and methyl carbamates. organic-chemistry.orgnih.govchemistryviews.orgacs.org This method is proposed to proceed via an SN2 mechanism, where the nucleophile attacks the carbon atom adjacent to the carbamate's oxygen (e.g., the benzylic carbon in a Cbz group), leading to the release of the amine. organic-chemistry.orgchemistryviews.org This approach shows excellent functional group tolerance. organic-chemistry.orgorganic-chemistry.org
Tetrabutylammonium Fluoride (TBAF): TBAF in a solvent like tetrahydrofuran (B95107) (THF) provides a mild method for cleaving various carbamates. organic-chemistry.org For phenylcarbamates, the mechanism is suggested to involve an E1cb-type elimination, where deprotonation of the carbamate nitrogen leads to the formation of an isocyanate intermediate, which is then hydrolyzed to the amine. acs.org
The table below outlines various conditions for carbamate de-protection.
| Deprotection Reagent(s) | Carbamate Type | Proposed Mechanism | Reference |
| Aluminum Chloride (AlCl₃) | Isopropyl Carbamates | Lewis acid-catalyzed cleavage | researchgate.net |
| 2-Mercaptoethanol, K₃PO₄ | Cbz, Alloc, Methyl Carbamates | Nucleophilic Substitution (SN2) | organic-chemistry.orgchemistryviews.org |
| Tetrabutylammonium Fluoride (TBAF) | Phenylcarbamates | Elimination (E1cb-type) | organic-chemistry.orgacs.org |
Biochemical and in Vitro Biological Interactions of Phenyl Propan 2 Yl Carbamate Analogues
Enzyme Inhibition Studies
The primary enzymatic targets investigated for phenyl(propan-2-yl)carbamate analogues are the cholinesterases, due to the structural resemblance of the carbamate (B1207046) moiety to acetylcholine (B1216132), the natural substrate for these enzymes. nih.govmdpi.com
Cholinesterase Enzyme Inhibition (Acetylcholinesterase and Butyrylcholinesterase)
Analogues of phenyl(propan-2-yl)carbamate have been extensively evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the cholinergic hypothesis of neurodegenerative diseases like Alzheimer's. nih.govnih.gov Carbamate-based compounds are recognized as a significant class of cholinesterase inhibitors (ChEIs). nih.gov
Studies on various series of carbamate derivatives consistently demonstrate inhibitory activity against both AChE and BChE. nih.govmdpi.com For instance, a series of benzene-based carbamates were synthesized and evaluated for their in vitro inhibitory potential against these enzymes. nih.gov Similarly, O-aromatic N,N-disubstituted carbamates and thiocarbamates have shown weak to moderate inhibition of both cholinesterases, with IC50 values ranging from 1.60 to 311.0 µM. mdpi.com In many cases, these novel carbamates have demonstrated inhibitory potency comparable to or even exceeding that of established drugs like rivastigmine (B141) and galantamine. mdpi.comnih.gov
A general trend observed is that the inhibitory potency of these carbamates is often stronger against BChE compared to AChE. nih.govmdpi.com For example, benzyl (B1604629) {(2S)-1-[(2-methoxybenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate was found to be approximately 9-fold more effective at inhibiting BChE than rivastigmine. nih.gov However, some derivatives show promising inhibition of both enzymes or even a preference for AChE depending on their specific structural features. nih.govnih.gov
Table 1: Cholinesterase Inhibition by Phenylcarbamate Analogues
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| 2-(phenylcarbamoyl)phenyl diphenylcarbamate | BChE | 1.60 | mdpi.com |
| O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | AChE | 38.98 | mdpi.com |
| Benzyl {(2S)-1-[(2-methoxybenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate | BChE | 4.33 | nih.gov |
| Benzyl {(2S)-1-[(4-chlorobenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate | BChE | 6.57 | nih.gov |
| Isosorbide-2-benzylcarbamate-5-lipoate | BuChE | 0.150 | nih.gov |
| Isosorbide-2-butylcarbamate-5-lipoate | BuChE | 0.170 | nih.gov |
Enzymatic Selectivity Profiling
The selectivity of carbamate inhibitors for BChE over AChE is a significant area of investigation, as BChE activity becomes more prominent in the progression of Alzheimer's disease. mdpi.comnih.gov The structure of the N-substituted moiety on the carbamate is a primary determinant of enzyme subtype selectivity. nih.gov
Many synthesized analogues show strong preferential inhibition of BChE. nih.govnih.gov For example, in a study of 14 sulfonamide-based carbamates, 11 were more effective against BChE than AChE. nih.gov The selectivity index (SI), calculated as the ratio of IC50(AChE)/IC50(BChE), is used to quantify this preference. Some compounds, such as benzyl {(2S)-1-[(2-methoxybenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate, have demonstrated a high selectivity index of 34 for BChE. nih.gov In another series, N-methyl-N-phenyl carbamate derivatives were found to be stronger inhibitors of BChE, with some achieving a selectivity comparable to rivastigmine. mdpi.com
Conversely, specific structural modifications can reverse this preference. For instance, N-2'-methylphenylcarbamates tend to have high AChE selectivity, while N-4'-isopropylphenylcarbamates show a high preference for BChE. nih.gov This highlights the tunability of these molecules to selectively target one cholinesterase over the other.
Table 2: Enzymatic Selectivity of Phenylcarbamate Analogues
| Compound | Selectivity Index (AChE IC50/BChE IC50) | Preferential Target | Reference |
|---|---|---|---|
| Benzyl {(2S)-1-[(2-methoxybenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate (5k) | ~34 | BChE | nih.gov |
| Benzyl {(2S)-1-[(4-chlorobenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate (5j) | ~10 | BChE | nih.gov |
| N-methyl-N-phenyl carbamate derivative (2c) | 11.6 | BChE | mdpi.com |
| Isosorbide-2-phenylcarbamate-5-ferulate (8b) | Weak AChE inhibitor, not a potent BuChE inhibitor | AChE | nih.gov |
Mechanistic Investigations of Enzyme-Inhibitor Interactions (e.g., Carbamoylation, Reversible/Irreversible Inhibition)
The mechanism of action for carbamate inhibitors like the analogues of phenyl(propan-2-yl)carbamate is distinct from many other inhibitors. mdpi.com They act as substrate analogues of acetylcholine and engage in a covalent interaction with the enzyme. mdpi.comresearchgate.net This process involves the carbamoylation of the hydroxyl group of the serine residue within the enzyme's active site. mdpi.comresearchgate.net
This carbamoylation prevents the enzyme from hydrolyzing its natural substrate, acetylcholine, thus leading to its accumulation. nih.govresearchgate.net The resulting carbamoylated enzyme is more stable than the acetylated enzyme formed during the natural physiological reaction. mdpi.com However, this complex can undergo subsequent hydrolysis to regenerate the active enzyme, a process that classifies these compounds as pseudo-irreversible or slowly reversible inhibitors. researchgate.netnih.gov
The stability of the carbamoylated enzyme complex determines the duration of inhibition. While some highly reactive compounds like organophosphates cause irreversible inhibition, which can lead to significant adverse effects, the reversible or pseudo-irreversible nature of carbamates is considered a more desirable trait for therapeutic applications. nih.gov Studies on ethynylphenyl carbamates, for example, showed they all exhibited either reversible or pseudo-irreversible AChE inhibition. nih.gov The potency of these carbamates is enhanced by a critical hydrogen bonding interaction between the carbamate's nitrogen atom and a histidine residue in the enzyme's catalytic triad. nih.gov
Exploration of Other Biochemical Targets and Pathways
While cholinesterase inhibition is the most studied activity, the carbamate molecular motif can interact with a wide array of receptors and enzymes. nih.gov Research into ethynylphenyl carbamates has revealed dual-action potential, demonstrating not only potent AChE inhibition but also moderate anti-inflammatory properties. nih.gov This anti-inflammatory action is significant given the role of inflammation in neurodegenerative disorders like Alzheimer's disease. nih.gov The potentiation of acetylcholine via AChE inhibition can suppress the release of pro-inflammatory cytokines. nih.gov
In Vitro Antimicrobial and Antifungal Activities
Several studies have explored the efficacy of carbamate derivatives against various microbial pathogens. Carbamates derived from naphtho[2,1-b]furan (B1199300) have shown notable antibacterial activity, particularly against Gram-negative bacteria such as Escherichia coli and Vibrio cholerae. jocpr.com Similarly, certain salicylanilide (B1680751) N,N-disubstituted (thio)carbamates exhibit in vitro activity against mycobacteria and Gram-positive cocci. mdpi.com
In another study, carbamates derived from 1-hydroxy-N-(2,4,5-trichlorophenyl)-2-naphthamide demonstrated high antistaphylococcal activity, including against methicillin-resistant Staphylococcus aureus (MRSA) isolates, with some derivatives showing nanomolar minimum inhibitory concentrations (MICs). nih.gov The mechanism for this activity was suggested to be the inhibition of the bacterial respiratory chain. nih.gov The antifungal potential of carbamate derivatives has also been noted against species like Trichophyton mentagrophytes. mdpi.com
Table 3: In Vitro Antimicrobial Activity of Carbamate Analogues
| Compound | Microorganism | Activity (MIC) | Reference |
|---|---|---|---|
| 2-[(2,4,5-Trichlorophenyl)carbamoyl]naphthalen-1-yl ethylcarbamate | S. aureus & MRSA | 0.018–0.064 µM | nih.gov |
| 2-[(2,4,5-Trichlorophenyl)carbamoyl]naphthalen-1-yl butylcarbamate | S. aureus & MRSA | 0.018–0.064 µM | nih.gov |
| Naphtho[2,1-b]furan Carbamate Derivatives | E. coli, V. cholerae | Prominent Activity | jocpr.com |
In Vitro Anticancer Evaluations
The anticancer potential of carbamate analogues has been evaluated against various cancer cell lines. The ethyl (1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamates have been reported to exhibit cytotoxic activity against experimental neoplasms in mice by binding to cellular tubulin and causing an accumulation of cells at mitosis. nih.gov For these compounds, the presence of the carbamate group was found to be essential for their anticancer activity. nih.gov
Studies on other carbamates have shown significant growth inhibition in breast and colon cancer cells. Ethyl carbamate itself has been shown to decrease the viability of human hepatoma G2 (HepG2) cells in a dose-dependent manner by inducing cell cycle arrest, apoptosis, and necrosis. nih.gov Furthermore, N-(2-fluoroethyl)-N-nitrosoureas, synthesized from an activated carbamate precursor, showed significant anticancer activity against murine B16 melanoma and Lewis lung carcinoma. nih.gov
Table 4: In Vitro Anticancer Activity of Carbamate Analogues
| Compound/Analogue Class | Cancer Cell Line(s) | Observed Effect | Reference |
|---|---|---|---|
| Ethyl (1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamates | Experimental neoplasms (in vivo) | Cytotoxic activity, mitotic arrest | nih.gov |
| (Aminocarbonyl)phenylcarbamic acid 1-methylethyl ester | Breast and Colon cancer cells | Significant growth inhibition | |
| Ethyl carbamate | Human Hepatoma (HepG2) | Decreased cell viability, apoptosis | nih.gov |
| N-(2-fluoroethyl)-N-nitrosoureas | B16 Melanoma, Lewis Lung Carcinoma | Significant anticancer activity | nih.gov |
Advanced Analytical and Spectroscopic Characterization Methods
Mass Spectrometry (MS) Techniques
Mass spectrometry is a cornerstone for determining the molecular weight and elucidating the structure of organic compounds by analyzing the mass-to-charge ratio of ions generated from the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS)
In a GC-MS analysis, Ethyl phenyl(propan-2-yl)carbamate would first be separated from other components in a gas chromatograph before entering the mass spectrometer. Upon electron ionization (EI), the molecule would form a molecular ion (M⁺•) and then undergo characteristic fragmentation.
The molecular ion peak for this compound would be expected at a mass-to-charge ratio (m/z) of 207. The fragmentation pattern is predicted to be dominated by cleavages adjacent to the nitrogen atom (alpha-cleavage), which is a common pathway for amines and amides, as well as cleavage of the carbamate (B1207046) ester bond. libretexts.orgthieme-connect.de The stability of the resulting fragments, such as resonance-stabilized carbocations, dictates the relative intensity of the observed peaks. libretexts.org
Predicted Key Fragmentation Pathways:
Alpha-Cleavage: The bonds adjacent to the nitrogen are susceptible to breaking. Loss of the isopropyl group (•CH(CH₃)₂) would result in a fragment ion at m/z 164.
Carbonyl Group Cleavage: Cleavage of the bond between the carbonyl carbon and the ethoxy group oxygen can occur, leading to the formation of an acylium ion.
McLafferty Rearrangement: While less direct, rearrangements are possible, though primary cleavage events are typically more prominent.
Aromatic Fragmentation: A peak at m/z 77, corresponding to the phenylium ion (C₆H₅⁺), is a common feature in the mass spectra of compounds containing a phenyl ring.
| Predicted m/z | Predicted Fragment Ion | Predicted Neutral Loss |
|---|---|---|
| 207 | [C₁₂H₁₇NO₂]⁺• (Molecular Ion) | - |
| 164 | [M - C₃H₇]⁺ | •CH(CH₃)₂ (Isopropyl radical) |
| 136 | [M - OCH₂CH₃ - H₂C=CH₂]⁺• | Ethoxy radical and ethene |
| 120 | [C₆H₅N(C₃H₇)]⁺• | •COOCH₂CH₃ (Carboxyethyl radical) |
| 77 | [C₆H₅]⁺ | •N(C₃H₇)COOCH₂CH₃ |
High-Resolution Mass Spectrometry (HR-MS)
High-Resolution Mass Spectrometry would be employed to determine the exact mass of the molecular ion with high precision. This technique can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound, HR-MS would confirm the elemental formula C₁₂H₁₇NO₂ by providing a mass measurement extremely close to the calculated monoisotopic mass of 207.125929 Da. epa.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
NMR spectroscopy is an indispensable tool for providing detailed information about the carbon-hydrogen framework of a molecule.
¹H-NMR Spectroscopy: The proton NMR spectrum is predicted to show distinct signals for the ethyl, isopropyl, and phenyl protons. Due to restricted rotation around the carbamate C-N bond, some signals may appear broadened or as multiple sets of peaks (rotamers) at lower temperatures. acs.org
| Predicted Chemical Shift (δ, ppm) | Protons | Predicted Multiplicity | Predicted Integration |
|---|---|---|---|
| ~7.4 - 7.2 | Aromatic (C₆H₅) | Multiplet (m) | 5H |
| ~4.5 - 4.2 | Isopropyl (N-CH) | Septet (sept) | 1H |
| ~4.2 - 4.0 | Ethyl (O-CH₂) | Quartet (q) | 2H |
| ~1.3 - 1.2 | Ethyl (CH₃) | Triplet (t) | 3H |
| ~1.2 - 1.1 | Isopropyl (CH₃)₂ | Doublet (d) | 6H |
¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum would show a unique signal for each carbon atom in a distinct chemical environment.
| Predicted Chemical Shift (δ, ppm) | Carbon Atom |
|---|---|
| ~155 | Carbonyl (C=O) |
| ~140 | Aromatic (C-ipso) |
| ~129 | Aromatic (C-para) |
| ~127 | Aromatic (C-ortho) |
| ~126 | Aromatic (C-meta) |
| ~62 | Ethyl (O-CH₂) |
| ~48 | Isopropyl (N-CH) |
| ~21 | Isopropyl (CH₃)₂ |
| ~14 | Ethyl (CH₃) |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show several characteristic absorption bands. A very strong and sharp peak for the carbonyl (C=O) stretch of the carbamate group would be prominent.
Predicted IR Absorption Bands:
~2970 cm⁻¹: Aliphatic C-H stretching (from ethyl and isopropyl groups).
~1710 cm⁻¹: Strong carbonyl (C=O) stretching of the carbamate group.
~1600, 1490 cm⁻¹: Aromatic C=C stretching.
~1230 cm⁻¹: Asymmetric C-O-C stretching.
~1050 cm⁻¹: Symmetric C-O-C stretching.
~750, 690 cm⁻¹: C-H out-of-plane bending for a monosubstituted benzene (B151609) ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the electronic transitions within a molecule. For this compound, the absorption in the UV region is primarily due to the π → π* transitions within the phenyl ring. Two main absorption bands would be expected: a strong band (the E-band) around 210-220 nm and a weaker, structured band (the B-band) around 260-270 nm, which is characteristic of the benzene chromophore. nist.gov
Chromatographic Separation and Detection Methodologies
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a premier technique for separating, identifying, and quantifying components in a mixture. A reversed-phase HPLC method would be highly suitable for the analysis of this compound. epa.gov
A typical HPLC system for this compound would involve:
Stationary Phase: A C18 (octadecylsilyl) column, which is nonpolar.
Mobile Phase: A gradient mixture of a polar organic solvent, such as acetonitrile (B52724) or methanol, and water. The gradient would typically start with a higher water concentration and increase the organic solvent concentration over time to elute the compound.
Detection: A UV-Vis detector set at one of the absorption maxima of the phenyl ring (e.g., 265 nm) would provide sensitive detection.
Quantification: For quantitative analysis, a calibration curve would be constructed using standards of known concentration. An internal standard could also be used to improve accuracy and precision. researchgate.net
This method would allow for the determination of the purity of a sample and for its quantification in various matrices.
Gas Chromatography-Flame Ionization Detection (GC-FID)
Gas Chromatography-Flame Ionization Detection (GC-FID) is a robust and widely utilized analytical technique for the separation and quantification of volatile and semi-volatile organic compounds. Its application extends to the analysis of various carbamates, including the potential for analyzing this compound. The principle of GC-FID involves the vaporization of the sample, separation of its components in a chromatographic column, and subsequent detection by a flame ionization detector.
The analytical process begins with the injection of the sample into the gas chromatograph, where it is volatilized in a heated inlet. An inert carrier gas, such as helium or nitrogen, transports the vaporized sample into a capillary column. The separation of components is achieved based on their differential partitioning between the stationary phase, a thin layer of liquid or polymer coated on the inside of the column, and the mobile carrier gas. The retention time, the time it takes for a specific compound to travel through the column to the detector, is a characteristic feature used for its identification.
Following separation in the column, the eluted compounds enter the flame ionization detector. In the FID, the organic compounds are pyrolyzed in a hydrogen-air flame, producing ions. The resulting current generated by these ions is proportional to the mass of the carbon atoms in the analyte, allowing for sensitive and quantitative detection. For quantitative analysis of carbamates, internal standards such as tert-butyl carbamate or n-butyl carbamate may be employed to ensure accuracy and precision. nih.gov
While direct GC analysis of some compounds can be challenging, particularly in aqueous matrices, sample preparation techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed to isolate and concentrate the analyte of interest. nih.govorientjchem.org For instance, samples containing carbamates can be extracted with a solvent like dichloromethane (B109758) prior to GC-FID analysis. nih.govorientjchem.org In some cases, derivatization may be necessary to improve the volatility and thermal stability of the carbamates, enhancing their chromatographic behavior.
The operating conditions of the GC-FID system, including the type of column, temperature program, carrier gas flow rate, and detector parameters, are optimized to achieve the desired separation and sensitivity for the specific carbamate being analyzed. orientjchem.org
Method Validation and Quantification Strategies
Method validation is a critical process in analytical chemistry that confirms a developed analytical method is suitable for its intended purpose. For the quantification of this compound, a comprehensive validation would be required, encompassing several key parameters to ensure the reliability and accuracy of the results. The following strategies, commonly applied to the analysis of carbamates, would be relevant.
Linearity: The linearity of an analytical method establishes the proportional relationship between the concentration of the analyte and the instrumental response. This is typically evaluated by analyzing a series of standard solutions of known concentrations. The resulting data are plotted to generate a calibration curve, and the linearity is assessed by the correlation coefficient (R²) of the linear regression. For carbamate analysis, a good linearity is generally indicated by an R² value greater than 0.99. orientjchem.orgactapol.net
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected by the analytical method, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These values are crucial for analyzing trace levels of substances. For carbamates, LOD and LOQ values can vary depending on the sample matrix and the specific analytical technique employed, often falling in the micrograms per liter (µg/L) or micrograms per kilogram (µg/kg) range. orientjchem.orgresearchgate.netnih.gov
Recovery and Precision: Recovery studies are performed to assess the accuracy of the method by determining the percentage of the known amount of analyte that is recovered from a sample matrix. This is typically done by spiking a blank sample with a known concentration of the analyte and analyzing it. The precision of the method, which reflects the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample, is usually expressed as the relative standard deviation (RSD). For carbamate analysis, acceptable recovery rates generally fall within the range of 80% to 120%, with RSD values below 15%. orientjchem.orgactapol.netnih.gov
Specificity and Selectivity: Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present. In GC-FID analysis, this is demonstrated by the absence of interfering peaks at the retention time of the target analyte in blank samples.
The following tables present typical validation parameters that would be established during the development of a quantitative method for a carbamate compound.
Table 1: Typical Linearity and Range for Carbamate Analysis
| Parameter | Value |
| Concentration Range | 0.1 - 50.0 mg/L |
| Correlation Coefficient (R²) | > 0.994 |
Data based on typical values for carbamate analysis. orientjchem.org
Table 2: Typical Detection and Quantification Limits for Carbamate Analysis
| Parameter | Value (µg/L) |
| Limit of Detection (LOD) | 3.3 - 16.7 |
| Limit of Quantification (LOQ) | 11.1 - 55.6 |
Data based on typical values for carbamate analysis. orientjchem.org
Table 3: Typical Accuracy and Precision for Carbamate Analysis
| Parameter | Value |
| Recovery | 82.2 - 95.2% |
| Relative Standard Deviation (RSD) | < 8.76% |
Data based on typical values for carbamate analysis. orientjchem.org
Theoretical and Computational Chemistry Applications
Quantum Chemical Investigations (e.g., QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework that analyzes the topology of the electron density to define chemical concepts such as atoms, bonds, and molecular structure. wikipedia.orgamercrystalassn.org This approach allows for a detailed description of the nature of chemical bonds within a molecule, classifying them as either shared-shell (covalent) or closed-shell (ionic or van der Waals) interactions. wikipedia.orgpitt.edu
For a molecule like ethyl phenyl(propan-2-yl)carbamate, a QTAIM analysis would involve calculating the electron density and its Laplacian. The analysis would focus on identifying bond critical points (BCPs) for each bond in the molecule. The properties at these BCPs, such as the electron density (ρ), the Laplacian of the electron density (∇²ρ), and the total energy density (H(r)), provide quantitative information about the bond's character.
While specific QTAIM studies on this compound are not available in the current literature, the principles of the method can be applied to understand its bonding. For instance, the C-N and C=O bonds within the carbamate (B1207046) moiety are expected to exhibit significant covalent character. QTAIM can precisely quantify the degree of this covalency and how it is influenced by the phenyl and propan-2-yl substituents. A computational study on 3-morpholinopropyl phenyl carbamate demonstrated the utility of density functional theory (DFT) in investigating its radical scavenging mechanisms, highlighting the importance of understanding the electronic structure. researchgate.net
Table 1: Illustrative QTAIM Parameters for Bonds in a Carbamate-like Structure
| Bond | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Interpretation |
| C-N | High and positive | Negative | Significant covalent character |
| C=O | High and positive | Negative | Significant covalent character with some polar nature |
| C-O | Moderate and positive | Negative | Covalent character |
| N-H | Moderate and positive | Negative | Covalent character |
Note: The data in this table is hypothetical and serves to illustrate the type of information that would be obtained from a QTAIM analysis of a carbamate. The actual values would need to be calculated using quantum chemistry software.
Advanced Molecular Simulations (beyond docking)
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and interactions of molecules over time. nih.govtandfonline.complos.orgnih.gov For this compound, MD simulations could be employed to explore its conformational landscape, solvation properties, and potential interactions with biological macromolecules.
A significant area of research for carbamates is their role as inhibitors of enzymes like acetylcholinesterase (AChE). nih.govtandfonline.complos.orgnih.gov MD simulations have been instrumental in understanding the binding modes and interaction energies of carbamate-based inhibitors with AChE. These simulations can reveal the key amino acid residues involved in binding and the stability of the ligand-protein complex. For example, studies on designed carbamate derivatives have used MD simulations to show that variants with biphenyl (B1667301) substituents exhibit strong binding energies due to π-π interactions with aromatic residues in the AChE active site. nih.govtandfonline.com The root mean square deviation (RMSD) of the complex over the simulation time is often used to assess its stability. tandfonline.com
Table 2: Key Parameters from a Hypothetical Molecular Dynamics Simulation of a Carbamate-AChE Complex
| Parameter | Value | Significance |
| RMSD of Protein Backbone | ~2.5 Å | Indicates the stability of the protein structure upon ligand binding. researchgate.net |
| RMSD of Ligand | ~1.0 Å | Shows the stability of the ligand's position within the binding site. |
| Radius of Gyration (Rg) | Stable over simulation | Suggests no major conformational changes in the overall protein shape. tandfonline.com |
| Number of Hydrogen Bonds | Fluctuates around an average | Provides insight into the specific interactions stabilizing the complex. |
Note: This table presents typical parameters and values that would be analyzed in an MD simulation of a carbamate inhibitor with its target enzyme. The specific values are for illustrative purposes.
Cheminformatics and Data Analysis in Carbamate Research (e.g., Principal Component Analysis)
Cheminformatics applies computational and informational techniques to a wide range of chemical problems. frontiersin.org In the context of carbamate research, cheminformatics tools are crucial for analyzing large datasets of compounds to identify structure-activity relationships (SAR) and to design new molecules with desired properties.
Principal Component Analysis (PCA) is a statistical method used to reduce the dimensionality of complex datasets while retaining most of the original information. chem-workflows.comrsc.orgresearchgate.net In carbamate research, PCA can be used to visualize the chemical space occupied by a library of carbamate derivatives based on their calculated molecular descriptors (e.g., molecular weight, lipophilicity, polar surface area). nih.govnih.gov This allows for the identification of clusters of compounds with similar properties and can help in understanding the structural features that differentiate active from inactive compounds. nih.gov For instance, PCA has been used to analyze pesticide residues, including carbamates, to identify patterns and sources of contamination.
A typical PCA of a set of carbamate compounds would involve calculating a variety of molecular descriptors for each molecule. The PCA would then transform these descriptors into a new set of uncorrelated variables called principal components. A plot of the first two or three principal components can reveal the major trends and groupings within the data. chem-workflows.com
Computational Prediction of Molecular Properties (e.g., drug-like properties, metabolic stability)
The early assessment of a molecule's potential as a drug candidate is a critical step in the drug discovery process. Computational methods are extensively used to predict the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the potential toxicity (Tox) of new chemical entities. nih.goveurekaselect.com For this compound, a range of molecular properties can be predicted using various in silico tools and models. nih.govnih.govnih.gov
Drug-likeness is often assessed using rules such as Lipinski's Rule of Five, which considers properties like molecular weight, logP (a measure of lipophilicity), and the number of hydrogen bond donors and acceptors. scienceopen.com These parameters can be readily calculated from the 2D structure of the molecule.
Metabolic stability is another crucial parameter, as it determines the half-life of a compound in the body. While specific predictions for this compound are not available, general trends for carbamates have been studied. The stability of the carbamate group to hydrolysis can be influenced by the nature of the substituents on the nitrogen and oxygen atoms.
Table 3: Predicted Physicochemical and Drug-like Properties for an Illustrative N-Aryl Carbamate
| Property | Predicted Value | Significance for Drug-Likeness |
| Molecular Weight | < 500 g/mol | Compliance with Lipinski's Rule |
| logP | < 5 | Optimal lipophilicity for absorption |
| Hydrogen Bond Donors | < 5 | Good membrane permeability |
| Hydrogen Bond Acceptors | < 10 | Good membrane permeability |
| Polar Surface Area (PSA) | < 140 Ų | Influences cell permeation |
Note: This table provides a set of predicted properties for a hypothetical N-aryl carbamate, illustrating the type of data generated in an in silico ADME assessment. The values are based on general drug-likeness criteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
